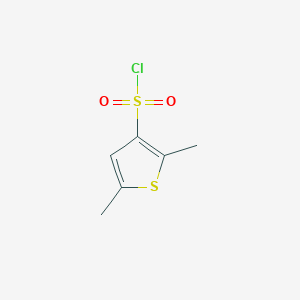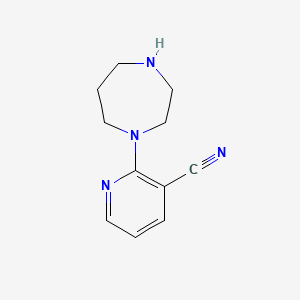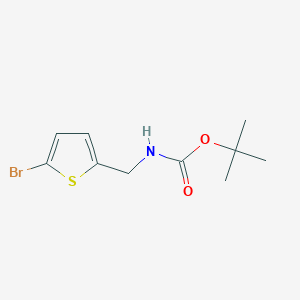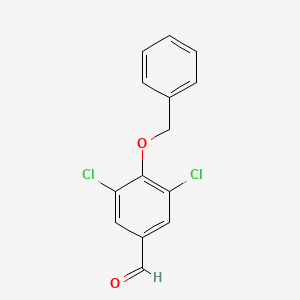
4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, a series of aldotetronic acid-based hydroxamic acids was synthesized from a key compound by aminomethylation with paraformaldehyde and substituted amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule. For example, an epoxide like ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can react with nucleophiles to form covalent adducts .科学的研究の応用
シッフ塩基配位子の合成
4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒド: は、シッフ塩基配位子の合成に使用されます。これらの配位子は、Co(II)、Ni(II)、Cu(II)、Zn(II)などの遷移金属との錯体の形成に不可欠です。 生成された錯体は、構造的特性と触媒や材料科学における潜在的な用途について研究されています .
抗酸化と抗菌活性
4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒドのシッフ塩基配位子から誘導された金属錯体は、有望な抗酸化と抗菌活性を示しています。 これらの特性は、製薬用途において重要であり、これらの錯体は、副作用の少ない新規薬剤の開発に使用できます .
分子ドッキング研究
4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒドから誘導された化合物の分子ドッキング研究は、それらの生物学的標的との相互作用を理解するために実施されてきました。 この用途は、特に創薬において重要であり、化合物の結合親和性と作用機序を予測することができます .
神経栄養因子の合成
この化合物は、(-)-タラウミジンなどの神経栄養因子のエナンチオ選択的全合成に使用されてきました。 これらの神経栄養因子は、発達中および成熟したニューロンの成長、生存、分化をサポートする上で重要な役割を果たしています .
脱色剤
化粧品および皮膚科の分野では、4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒドの誘導体は、脱色剤として作用します。 それらは、メラニン色素沈着を軽減することが、均一な肌色を実現するのに役立つ、メラズマなどの皮膚状態の治療に使用されます .
染料合成
この化合物は、染料、特にヘタリル-アゾフェノール染料の合成にも関与しています。 これらの染料は、染色目的で繊維およびプラスチック産業で応用されています .
ゴム産業への応用
ゴム産業では、4-(ベンジルオキシ)-3,5-ジクロロベンズアルデヒド誘導体は、ゴムの特性を向上させるために使用されます。 それらは、加硫プロセス中に抗酸化剤、安定剤、または促進剤として作用することができます .
化学分析における研究ツール
最後に、この化合物は、化学分析における研究ツールとして役立ちます。 それは、さまざまな分析技術で使用されるより複雑な分子の合成のための試薬またはビルディングブロックとして使用できます .
作用機序
The mechanism of action of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects
4-(Benzyloxy)-3,5-dichlorobenzaldehyde has been shown to have a variety of biochemical and physiological effects in laboratory animals. It has been found to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine, and to reduce the levels of stress hormones. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 4-(Benzyloxy)-3,5-dichlorobenzaldehyde in laboratory experiments include its low toxicity, low cost, and low volatility. Additionally, it is relatively stable under normal conditions and is soluble in most organic solvents. The main limitation of using 4-(Benzyloxy)-3,5-dichlorobenzaldehyde in laboratory experiments is its pungent odor, which can be unpleasant and distracting.
将来の方向性
Future research on 4-(Benzyloxy)-3,5-dichlorobenzaldehyde should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should be conducted to investigate its potential effects on other physiological processes, such as metabolism and immune function. Finally, further research should be conducted to explore the potential toxicological effects of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde.
合成法
4-(Benzyloxy)-3,5-dichlorobenzaldehyde can be synthesized from a variety of starting materials, including benzyl alcohol, dichlorobenzene, and anhydrous sodium acetate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in three steps: first, the benzyl alcohol is oxidized to benzaldehyde; second, the dichlorobenzene is reacted with the benzaldehyde to form 4-(Benzyloxy)-3,5-dichlorobenzaldehyde; and third, the 4-(Benzyloxy)-3,5-dichlorobenzaldehyde is purified by distillation.
Safety and Hazards
特性
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUXDGQMNVPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381991 |
Source


|
| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289662-11-9 |
Source


|
| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




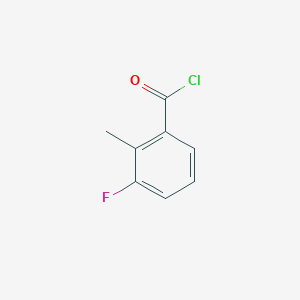


![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)


